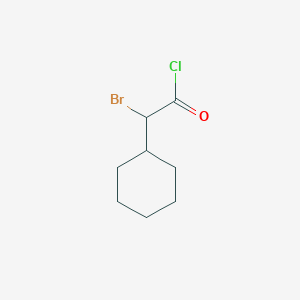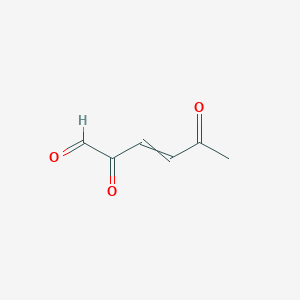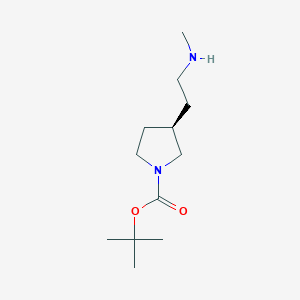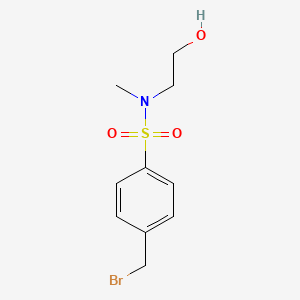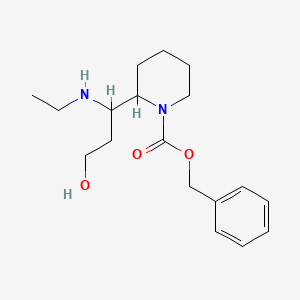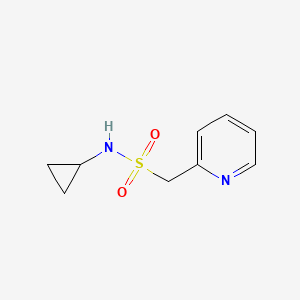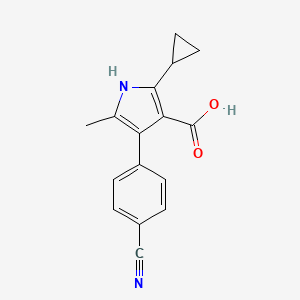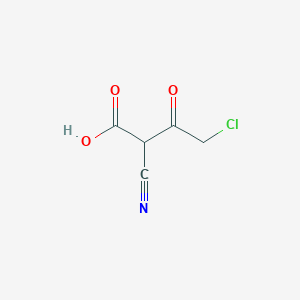
Gamma-chloro-alpha-cyano-acetoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-chloro-alpha-cyano-acetoacetic acid is a chemical compound with the molecular formula C5H4ClNO3 It is a derivative of acetoacetic acid, characterized by the presence of a chlorine atom at the gamma position and a cyano group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-chloro-alpha-cyano-acetoacetic acid can be synthesized through several methods. One common approach involves the chlorination of acetoacetic acid followed by the introduction of a cyano group. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-chloro-alpha-cyano-acetoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Gamma-chloro-alpha-cyano-acetoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism by which gamma-chloro-alpha-cyano-acetoacetic acid exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Gamma-chloro-alpha-cyano-acetoacetic acid can be compared with other similar compounds, such as:
Acetoacetic acid: Lacks the chlorine and cyano groups, making it less reactive in certain chemical reactions.
Beta-chloro-alpha-cyano-acetoacetic acid: Similar structure but with the chlorine atom at the beta position, leading to different reactivity and applications.
Gamma-chloro-beta-cyano-acetoacetic acid: Another variant with the cyano group at the beta position, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C5H4ClNO3 |
|---|---|
Molekulargewicht |
161.54 g/mol |
IUPAC-Name |
4-chloro-2-cyano-3-oxobutanoic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4(8)3(2-7)5(9)10/h3H,1H2,(H,9,10) |
InChI-Schlüssel |
OKVDVFMZHXMGPX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(C#N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


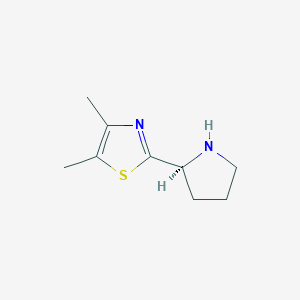
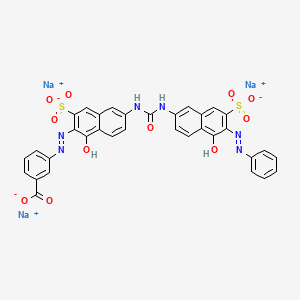

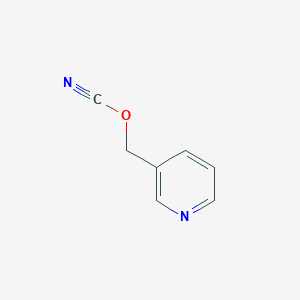
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
